Cas no 1557022-76-0 (4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid)

4-(3-Hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring a hydroxylated pyrrolidine moiety, which enhances its utility in asymmetric synthesis and medicinal chemistry applications. The compound’s rigid cyclohexane backbone, combined with the polar hydroxyl and carboxylic acid functional groups, offers versatile reactivity for derivatization, making it valuable as a building block in pharmaceutical intermediates. Its stereochemical complexity allows for selective interactions in biological systems, potentially aiding in the development of receptor-targeted compounds. The presence of both hydrogen bond donors and acceptors further improves solubility and binding affinity, supporting its use in drug discovery and catalyst design. This compound is typically handled under controlled conditions due to its reactive functional groups.
4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid structure
1557022-76-0 structure
Product name:4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid
CAS No:1557022-76-0
MF:C11H19NO3
MW:213.273463487625
CID:5579351

4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid
    • Inchi: 1S/C11H19NO3/c13-10-5-6-12(7-10)9-3-1-8(2-4-9)11(14)15/h8-10,13H,1-7H2,(H,14,15)
    • InChI Key: DQGWYVZEOIRHDL-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)CCC(N2CCC(O)C2)CC1

4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-4814-2.5g
4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid
1557022-76-0 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-4814-5g
4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid
1557022-76-0 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-4814-10g
4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid
1557022-76-0 95%+
10g
$1684.0 2023-09-07
TRC
H240796-100mg
4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid
1557022-76-0
100mg
$ 95.00 2022-06-04
TRC
H240796-500mg
4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid
1557022-76-0
500mg
$ 365.00 2022-06-04
TRC
H240796-1g
4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid
1557022-76-0
1g
$ 570.00 2022-06-04
Life Chemicals
F1907-4814-0.25g
4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid
1557022-76-0 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-4814-0.5g
4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid
1557022-76-0 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-4814-1g
4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid
1557022-76-0 95%+
1g
$401.0 2023-09-07

Additional information on 4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid

Introduction to 4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid (CAS No. 1557022-76-0)

4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1557022-76-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a cyclohexane ring conjugated with a hydroxyl-substituted pyrrolidine moiety, has garnered attention due to its structural complexity and potential biological activity. The unique arrangement of functional groups in this compound makes it a promising candidate for further investigation in medicinal chemistry.

The structural framework of 4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid consists of a cyclohexane carboxylic acid backbone, which is linked to a pyrrolidine ring via an amide bond. The presence of a hydroxyl group on the pyrrolidine ring introduces additional reactivity and potential for hydrogen bonding, making it an attractive scaffold for designing molecules with specific interactions with biological targets. This compound exemplifies the growing interest in heterocyclic compounds as pharmacophores in modern drug development.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from complex organic molecules. The pyrrolidine scaffold, in particular, has been extensively studied due to its prevalence in bioactive natural products and synthetic drugs. Compounds like 4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid are being explored for their potential applications in treating various diseases, including neurological disorders, inflammation, and metabolic conditions. The hydroxyl group on the pyrrolidine ring further enhances the molecule's versatility, allowing for modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties.

One of the key aspects that make 4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid intriguing is its ability to engage in multiple types of interactions with biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the hydroxyl group can form hydrogen bonds and engage in hydrophobic interactions. Additionally, the pyrrolidine ring can interact with aromatic residues in proteins through π-stacking interactions. These diverse interaction modes make this compound a valuable starting point for designing molecules with enhanced binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. These tools have been instrumental in identifying potential lead candidates for further optimization. For instance, studies using molecular dynamics simulations have shown that 4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid can effectively bind to target proteins through multiple hydrogen bonds and hydrophobic interactions. This has provided valuable insights into how structural modifications can be made to improve its binding affinity and reduce off-target effects.

The synthesis of 4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid represents a significant challenge due to the complexity of its structure. However, recent developments in synthetic methodologies have made it more feasible to access such molecules. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the amide bond between the cyclohexane carboxylic acid and the pyrrolidine ring. Additionally, asymmetric synthesis techniques have been utilized to introduce chirality into the molecule, which is crucial for achieving enantioselective binding to biological targets.

In conclusion, 4-(3-hydroxypyrrolidin-1-yl)cyclohexane-1-carboxylic acid (CAS No. 1557022-76-0) is a compound with immense potential in pharmaceutical research. Its unique structural features and ability to engage in multiple types of biological interactions make it an attractive candidate for further investigation. As our understanding of drug design principles continues to evolve, compounds like this are likely to play a crucial role in the development of next-generation therapeutics.

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